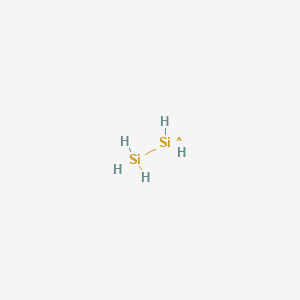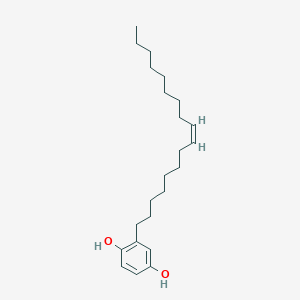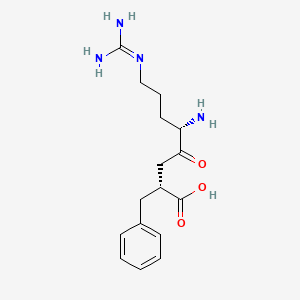
Eupacunolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupacunolin is a germacranolide.
Applications De Recherche Scientifique
Anti-inflammatory Properties
- Eupatilin in Inflammatory Response : Eupatilin, a component of Eupacunolin, has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and downstream inflammatory mediators in endotoxin-stimulated macrophages (Choi et al., 2011).
Antioxidant Activity
- Eupatilin in Oxidative Stress : Eupatilin has demonstrated protective effects against H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells, through the activation of the PI3K/Akt signaling pathway (Du et al., 2017).
Neuroprotective Effects
- Eupafolin in Neuroprotection : Eupafolin, another major component of Eupacunolin, has been found to have anticonvulsant and neuroprotective effects in rats. This is associated with the inhibition of glutamate overexcitation and upregulation of the Wnt/β-Catenin signaling pathway (Jean et al., 2022).
Anti-Allergic Properties
- Eupatilin on Allergic Inflammation : Eupatilin has shown significant suppression of pro-inflammatory cytokines and nuclear factor kappa B (NF-κB) activation in allergic inflammation models, suggesting its potential in treating allergic diseases (Song et al., 2017).
Anticancer Activity
- Eupafolin in Cancer Therapy : Eupafolin has been investigated for its role in inhibiting PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts, indicating potential anticancer activity (Tsai et al., 2014).
Propriétés
Nom du produit |
Eupacunolin |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[(3aR,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-6-11(2)21(26)29-18-7-12(3)16(25)9-17(28-14(5)24)15(10-23)8-19-20(18)13(4)22(27)30-19/h6-8,16-20,23,25H,4,9-10H2,1-3,5H3/b11-6-,12-7-,15-8-/t16-,17-,18+,19+,20+/m0/s1 |
Clé InChI |
ZFUOPNBNUOUKMM-NDSOHZTDSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)OC(=O)C)O)/C |
SMILES |
CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C |
SMILES canonique |
CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
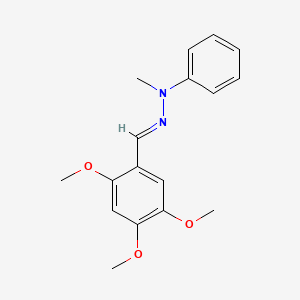
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
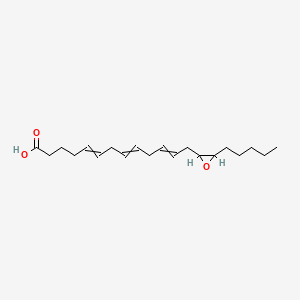
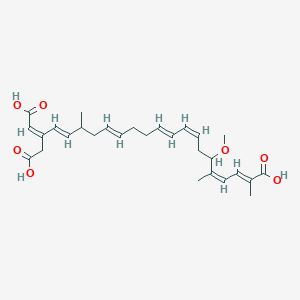
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)



